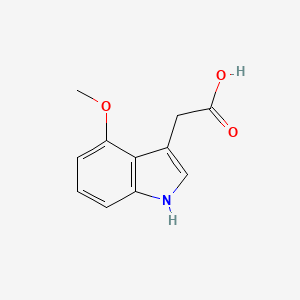

2-(4-methoxy-1H-indol-3-yl)acetic Acid

Description

Properties

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-11(9)7(6-12-8)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASOXKFMZMXTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17897-49-3 | |

| Record name | 2-(4-methoxy-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 2-(4-methoxy-1H-indol-3-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a methoxy-substituted derivative of the well-known phytohormone indole-3-acetic acid (IAA). The indole scaffold is a privileged structure in medicinal chemistry, and strategic functionalization, such as the addition of a methoxy group, can significantly modulate biological activity.[1][2][3] This document details the compound's physicochemical properties, outlines robust synthetic protocols, presents predicted spectroscopic data for structural verification, and explores its potential biological activities and applications based on extensive research of related indole derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule as a key building block or a candidate for biological screening.

Introduction and Significance

This compound belongs to the vast family of indole derivatives, compounds of immense interest due to their diverse biological functions. The parent compound, indole-3-acetic acid (IAA), is the most abundant natural plant hormone of the auxin class, playing a pivotal role in cell elongation, division, and overall plant development.[4] The introduction of a methoxy group onto the indole ring, in this case at the 4-position, is anticipated to alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.[1][2]

While its isomers, 5-methoxyindole-3-acetic acid and 6-methoxyindole-3-acetic acid, are more extensively studied—the former being a known metabolite of melatonin and serotonin—the 4-methoxy isomer represents a comparatively underexplored chemical entity with significant potential.[2][5][6][7][8] Its structural similarity to neuroactive compounds and other biologically active indoles makes it a compelling candidate for investigation in neuroscience, oncology, and anti-inflammatory research.[3][6][9]

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is critical for its synthesis, handling, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [10] |

| Molecular Formula | C₁₁H₁₁NO₃ | [10] |

| Molecular Weight | 205.21 g/mol | [7][10] |

| Monoisotopic Mass | 205.0739 Da | [10] |

| Appearance | Off-white to light-colored solid (Predicted) | [6] |

| SMILES | COC1=CC=CC2=C1C(=CN2)CC(=O)O | [10] |

| InChIKey | LASOXKFMZMXTOD-UHFFFAOYSA-N | [10] |

Synthesis Protocols and Methodologies

The construction of the indole nucleus is most classically achieved via the Fischer indole synthesis , a reliable and versatile method discovered in 1883.[11][12][13] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. The required hydrazone intermediate can be efficiently prepared using the Japp-Klingemann reaction , which couples an aryl diazonium salt with a β-keto-ester.[14][15][16] This two-stage approach provides a robust pathway to this compound.

Synthetic Workflow: Japp-Klingemann / Fischer Indole Synthesis

The rationale for this multi-step pathway is its efficiency and control. The Japp-Klingemann reaction avoids the need to handle potentially unstable hydrazine reagents directly by forming the hydrazone in situ from a more stable aniline precursor.[17] The subsequent Fischer synthesis is a powerful cyclization strategy that directly yields the desired indole core.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 3-Methoxyaniline

-

Dissolve 3-methoxyaniline in 3M hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15-20 minutes in the cold bath. This solution is used immediately in the next step.

Step 2: Japp-Klingemann Reaction to form Hydrazone

-

In a separate flask, dissolve diethyl 2-oxoglutarate in ethanol.

-

Add a solution of sodium acetate in water and cool the mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the keto-ester solution with vigorous stirring.

-

Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

-

The resulting hydrazone often precipitates and can be collected by filtration, washed with cold water, and dried.

Step 3: Fischer Indole Synthesis for Cyclization

-

Add the dried hydrazone intermediate from Step 2 to a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.[18][19]

-

Heat the mixture to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice. The crude indole ester product will precipitate.

-

Collect the solid by filtration, wash thoroughly with water to neutralize excess acid, and dry. Purify via recrystallization or column chromatography.

Step 4: Hydrolysis and Decarboxylation

-

Reflux the purified indole diester from Step 3 in an aqueous solution of sodium hydroxide and ethanol to facilitate the hydrolysis of the ester groups.[20]

-

After hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid.

-

Gently heat the acidified mixture to induce decarboxylation, yielding the final product, this compound.

-

Cool the solution to allow the product to precipitate fully. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Data and Structural Elucidation

Structural confirmation of the synthesized compound is paramount. While experimentally determined spectra for this specific isomer are not widely published, the following data are predicted based on its structure and analysis of closely related analogs.[5]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | br s | 1H | N-H | Indole N-H protons are typically deshielded and broad. |

| ~7.20 | t | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |

| ~7.15 | s | 1H | H-2 | Indole H-2 proton, often a singlet or narrow triplet. |

| ~6.85 | d | 1H | H-7 | Aromatic proton coupled to H-6. |

| ~6.55 | d | 1H | H-5 | Aromatic proton coupled to H-6, shielded by the adjacent methoxy group. |

| ~3.90 | s | 3H | -OCH₃ | Methoxy protons are characteristically a sharp singlet. |

| ~3.75 | s | 2H | -CH₂- | Methylene protons adjacent to the indole ring and carboxyl group, appear as a singlet. |

| ~11.0 | br s | 1H | -COOH | Carboxylic acid proton, very broad and downfield; may not be observed. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=O (Carboxylic acid) |

| ~155 | C-4 (Aromatic C-O) |

| ~137 | C-7a (Aromatic) |

| ~124 | C-2 (Aromatic) |

| ~122 | C-6 (Aromatic) |

| ~115 | C-3a (Aromatic) |

| ~108 | C-3 (Aromatic) |

| ~104 | C-7 (Aromatic) |

| ~100 | C-5 (Aromatic) |

| ~55 | -OCH₃ |

| ~31 | -CH₂- |

Table 4: Predicted Mass Spectrometry (MS) and Infrared (IR) Data

| Spectrometry | Value | Interpretation |

| MS (EI) | m/z 205 | [M]⁺ (Molecular Ion Peak)[5][10] |

| m/z 160 | [M - COOH]⁺ Fragment[5] | |

| m/z 145 | [M - CH₂COOH]⁺ Fragment[5] | |

| IR (KBr) | 3400-3300 cm⁻¹ | N-H Stretch (indole)[5] |

| 3300-2500 cm⁻¹ | O-H Stretch (carboxylic acid, very broad)[5] | |

| 1710-1680 cm⁻¹ | C=O Stretch (carboxylic acid)[5] | |

| 1260-1210 cm⁻¹ | C-O Stretch (aryl ether)[5] |

Potential Biological Activity and Applications

The biological profile of this compound is largely unexplored. However, its structural features suggest several promising avenues for investigation.

Plant Growth Regulation

As a close analog of IAA, the compound is expected to exhibit auxin-like activity.[2][4] The 4-methoxy group may alter its binding affinity for auxin receptors or its metabolic stability within plant tissues, potentially leading to enhanced or prolonged phytohormonal effects.[1] This makes it a candidate for agricultural applications aimed at promoting root formation and improving crop yields.

Neuroscience and Drug Development

The indole nucleus is central to many neuroactive molecules. The 5-methoxy isomer is a direct metabolite of serotonin, a key neurotransmitter.[7][21] Given this relationship, this compound warrants investigation for its potential to modulate serotonergic pathways, which could have implications for treating mood disorders or other neurological conditions.[6][22]

Anti-Inflammatory and Antioxidant Activity

Indole derivatives, including IAA itself, have demonstrated significant anti-inflammatory and antioxidant properties.[3][9][23] These effects are often mediated through the scavenging of free radicals and the modulation of inflammatory signaling pathways, such as inhibiting the nuclear translocation of NF-κB.[24] The 4-methoxy substitution could enhance these properties by increasing the electron-donating nature of the aromatic ring.

Caption: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion and Future Directions

This compound is a synthetically accessible indole derivative with substantial, albeit largely unexplored, potential. Its structural relationship to critical biological molecules provides a strong rationale for its investigation in diverse fields, from agriculture to medicine. The synthetic protocols and predictive spectral data provided in this guide offer a solid foundation for researchers to produce and characterize this compound.

Future research should focus on the experimental validation of its biological activities. Head-to-head comparisons with its 5- and 6-methoxy isomers, as well as the parent compound IAA, would be invaluable for elucidating structure-activity relationships. Comprehensive screening in cellular and animal models is warranted to fully assess its therapeutic and commercial potential.

References

-

Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

- Pál, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc.

- Jhanwar, A., et al. (n.d.).

- Abe, N., et al. (2018). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Traditional Medicines.

-

PubChem. (n.d.). 2-(4-ethoxy-1H-indol-3-yl)acetic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

- Heravi, M. M., et al. (2017).

- BenchChem. (2025). An In-depth Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetic Acid.

- BenchChem. (2025). The Methoxy Advantage: A Comparative Analysis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid and Non-Methoxy Indole Compounds.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Chem-Station. (2014). Fischer Indole Synthesis. Retrieved from [Link]

- BenchChem. (2025). Potential Biological Activities of 2-(6-methoxy-1H-indol-3-yl)acetic Acid.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid.

- DiVA portal. (n.d.). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions.

-

PubChem. (n.d.). 5-Methoxyindoleacetic acid. Retrieved from [Link]

- Royal Society of Chemistry. (2023).

- Physical Chemistry Research. (2020). Regular Article.

- Human Metabolome Database. (2012). Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514).

- El-Mekkawy, A. I., et al. (n.d.).

-

AA Blocks. (n.d.). 2-(5-Methoxy-1H-indol-3-yl)acetic acid. Retrieved from [Link]

- Human Metabolome Database. (2006).

- Wiley Online Library. (2025).

- Government of Canada Publications. (2016). 4-Chloroindole-3-Acetic Acid.

- MDPI. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells.

-

Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process of producing indole-3-acetic acids.

- YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].

- PubMed. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

- 10. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 11. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Japp-Klingemann_reaction [chemeurope.com]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. tsijournals.com [tsijournals.com]

- 19. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Human Metabolome Database: Showing metabocard for 5-Methoxyindoleacetate (HMDB0004096) [hmdb.ca]

- 22. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-(4-methoxy-1H-indol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical properties of 2-(4-methoxy-1H-indol-3-yl)acetic acid, a methoxy-substituted derivative of the pivotal biological signaling molecule, indole-3-acetic acid (IAA). While IAA is extensively studied for its role as a plant auxin, its derivatives are of significant interest to the fields of medicinal chemistry and drug development due to the indole scaffold's prevalence in pharmacologically active compounds. This document delineates the structural, physicochemical, and spectroscopic properties of this compound. It further details established synthetic routes, explores its reactivity and stability, and discusses its potential biological activities and applications, drawing upon the extensive knowledge of related indole derivatives. This guide is intended to be a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Introduction

The indole nucleus is a privileged structural motif in a vast number of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This compound (4-methoxy-IAA) is a derivative of the most common naturally occurring plant hormone, indole-3-acetic acid (IAA)[1]. The introduction of a methoxy group at the 4-position of the indole ring is anticipated to modulate the parent molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence its pharmacokinetic profile and interaction with biological targets. Understanding the fundamental chemical properties of 4-methoxy-IAA is therefore crucial for its potential development as a pharmacological agent or as a scaffold for the synthesis of more complex molecules. This guide aims to provide a detailed technical overview of its chemical synthesis, characterization, and potential for further investigation.

Physicochemical Properties

The physicochemical properties of this compound are foundational to its handling, formulation, and biological activity. While experimental data for this specific isomer is not extensively reported, the following table summarizes its key identifiers and predicted properties based on its structure and data from closely related analogs.

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 17897-49-3 | Ambeed |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[2] |

| Molecular Weight | 205.21 g/mol | PubChem[2] |

| Appearance | Predicted to be an off-white to light brown crystalline powder | Analogy to related indoles[3][4] |

| Melting Point | Not experimentally reported. Estimated to be in the range of 150-160 °C. | Based on analogs like 2-(4-methyl-1H-indol-3-yl)acetic acid (158 °C)[5] and 5-methoxyindole-3-acetic acid (145-151 °C)[4]. |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Sparingly soluble in water. | Analogy to indole-3-acetic acid[2][6][7]. |

| pKa | Predicted to be around 4.75 | Based on indole-3-acetic acid[8]. |

| LogP (predicted) | 1.5 | PubChemLite[9] |

Chemical Synthesis

The synthesis of this compound can be achieved through established methods for constructing the indole-3-acetic acid scaffold. The Fischer indole synthesis is a classic and versatile approach.

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the key starting materials would be 4-methoxyphenylhydrazine and a suitable four-carbon aldehyde or ketone derivative bearing a carboxylic acid or a precursor group.

Workflow for Fischer Indole Synthesis:

Caption: Generalized workflow for the Fischer indole synthesis of this compound.

Experimental Protocol (General):

-

Hydrazone Formation:

-

Dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add a succinaldehydic acid derivative (e.g., γ,γ-diethoxybutyric acid) to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction and formation of the corresponding phenylhydrazone.

-

The hydrazone may precipitate from the reaction mixture upon cooling or addition of water and can be isolated by filtration.

-

-

Cyclization:

-

The isolated hydrazone is treated with a strong acid catalyst. Common choices include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.

-

The mixture is heated, often to temperatures ranging from 80 to 150 °C, to induce the cyclization and elimination of ammonia.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.

-

-

Purification:

-

The crude solid is collected by filtration and washed with water.

-

Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While experimentally obtained spectra for this specific compound are not widely available in the literature, the expected spectral data can be predicted based on the analysis of its constituent functional groups and comparison with closely related analogs like 4-methoxyindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methoxy group, and the acetic acid side chain.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.8 | br s | 1H, N-H (indole) |

| ~7.2-7.4 | m | Aromatic protons |

| ~6.5-6.8 | m | Aromatic protons |

| ~3.9 | s | 3H, -OCH₃ |

| ~3.7 | s | 2H, -CH₂-COOH |

| ~12.0 | br s | 1H, -COOH |

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the indole ring, the methoxy carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (carboxylic acid) |

| ~155 | C4 (Ar-C-O) |

| ~137 | C7a |

| ~125 | C2 |

| ~122 | C6 |

| ~115 | C3a |

| ~105 | C5 |

| ~100 | C7 |

| ~100 | C3 |

| ~55 | -OCH₃ |

| ~31 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretch of the carboxylic acid, and various C-H and C=C aromatic stretches.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400–3300 | Strong, Broad | N-H Stretch (indole) |

| 3300–2500 | Very Broad | O-H Stretch (carboxylic acid) |

| ~1700 | Strong | C=O Stretch (carboxylic acid) |

| 1620–1580 | Medium | C=C Stretch (aromatic) |

| ~1250 | Strong | C-O Stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z (Predicted) | Interpretation |

| 205.07 | [M]⁺ (Molecular Ion) |

| 206.08 | [M+H]⁺ |

| 228.06 | [M+Na]⁺ |

| 160.07 | [M - COOH]⁺ |

| 146.06 | [M - CH₂COOH]⁺ |

| (Data predicted by PubChem)[2] |

Reactivity and Stability

The reactivity of this compound is governed by the indole nucleus and the carboxylic acid functional group. The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C2 position if the C3 position is substituted. The methoxy group at the C4 position further activates the benzene portion of the indole ring towards electrophilic attack.

The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Indole-3-acetic acids are known to be sensitive to light and strong oxidizing agents[7]. Decarboxylation can also occur at elevated temperatures.

Storage and Handling: this compound should be stored in a cool, dry, and dark place to prevent degradation[10]. It is advisable to handle the compound in an inert atmosphere, particularly if it is to be stored for extended periods.

Potential Biological Activities and Applications

While specific biological data for this compound is limited, its structural similarity to indole-3-acetic acid and other substituted indoles suggests several potential areas of investigation.

Signaling Pathway for Potential Auxin-like Activity:

Caption: A simplified proposed signaling pathway for the potential auxin-like activity of this compound.

-

Plant Growth Regulation: As an analog of IAA, it may exhibit auxin-like activity, potentially influencing root formation, cell elongation, and other developmental processes in plants. The methoxy group may alter its receptor binding affinity and metabolic stability, potentially leading to modified or enhanced activity.

-

Anticancer Research: The indole scaffold is present in numerous anticancer agents. Substituted indole-3-acetic acid derivatives have been investigated for their potential to induce apoptosis and inhibit cell proliferation in cancer cell lines[11]. The 4-methoxy substitution could be explored for its influence on these activities.

-

Neuropharmacology: Indole derivatives, such as melatonin and serotonin, play crucial roles in neuroregulation. The structural similarity of 4-methoxy-IAA to these neuroactive compounds suggests its potential for investigation in the context of neurological disorders.

-

Antimicrobial and Antioxidant Properties: Indole derivatives have been reported to possess antibacterial, antifungal, and antioxidant activities[12][13]. The evaluation of this compound for these properties could reveal new therapeutic applications.

Conclusion

This compound is a compound of significant interest due to its structural relationship to the vital signaling molecule indole-3-acetic acid. This guide has provided a comprehensive overview of its chemical properties, including its synthesis, predicted spectroscopic data, and potential biological applications. While there is a need for more extensive experimental characterization of this specific isomer, the information presented here, based on established chemical principles and data from closely related analogs, serves as a robust foundation for researchers and drug development professionals. The exploration of this and other substituted indole-3-acetic acid derivatives holds promise for the discovery of novel therapeutic agents and plant growth regulators.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Alfa Aesar. (n.d.). Indole-3-acetic acid, 98+%. Thermo Fisher Scientific. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Indole-3-acetic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Hasan, M. M., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry, 11, 1123456. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

-

Normanly, J., et al. (2010). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant Methods, 6, 27. [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. Retrieved from [Link]

-

Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8, 31. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. Retrieved from [Link]

-

Stefek, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-349. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methoxyindole (C9H9NO). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

- Google Patents. (n.d.). WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine.

-

ResearchGate. (n.d.). (PDF) Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected examples of bioactive 3-substituted indole derivatives used in pharmaceutical applications. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Kumar, A., et al. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 11(23), 13865-13897. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroindole-3-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxyindoleacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. guidechem.com [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(4-Methyl-1H-indol-3-yl)acetic acid | 52531-22-3 | CCA53122 [biosynth.com]

- 6. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 10. 4-Methoxyindole | 4837-90-5 | FM03091 | Biosynth [biosynth.com]

- 11. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-methoxyindole-3-acetic acid.

An In-Depth Technical Guide to 4-Methoxyindole-3-Acetic Acid

Authored by: A Senior Application Scientist

Introduction

4-Methoxyindole-3-acetic acid is a synthetically derived indole compound that belongs to the auxin class of plant growth regulators. As a derivative of the principal plant hormone indole-3-acetic acid (IAA), it is of significant interest to researchers in plant biology, agriculture, and medicinal chemistry. The introduction of a methoxy group at the 4-position of the indole ring modifies the molecule's electronic and steric properties, which in turn influences its biological activity and metabolic stability compared to the parent compound. This guide provides a comprehensive overview of the physical and chemical properties of 4-methoxyindole-3-acetic acid, offering a technical resource for scientists and professionals engaged in its study and application.

Understanding these fundamental properties is critical for its effective use in experimental settings. For instance, its solubility dictates the choice of solvent systems for bioassays and analytical procedures, while its reactivity profile informs the design of synthetic routes for novel derivatives. This document aims to provide not just data, but also the underlying scientific rationale for experimental design and interpretation.

Chemical Identity and Structure

The unique biological and chemical characteristics of 4-methoxyindole-3-acetic acid are a direct consequence of its molecular structure. It features an indole core, a bicyclic structure consisting of a fused benzene and pyrrole ring, with an acetic acid substituent at the 3-position and a methoxy group at the 4-position.

| Identifier | Value |

| IUPAC Name | 2-(4-Methoxy-1H-indol-3-yl)acetic acid[1] |

| CAS Number | 17897-49-3[1] |

| Molecular Formula | C₁₁H₁₁NO₃[1] |

| Molecular Weight | 205.21 g/mol [1] |

| Canonical SMILES | COC1=CC=C2C(=C1)C(=CN2)CC(=O)O |

| InChI Key | LASOXKFMZMXTOD-UHFFFAOYSA-N[1] |

Common Synonyms:

Physical Properties

The physical properties of a compound are paramount for its handling, storage, and application in various experimental protocols. The table below summarizes the key physical characteristics of 4-methoxyindole-3-acetic acid.

| Property | Value | Source |

| Appearance | Tan solid | [2] |

| Melting Point | Data not available; for comparison, 5-methoxyindole-3-acetic acid melts at 145-151 °C.[3][4] | N/A |

| Solubility | Soluble in ethanol, methanol, DMSO. Sparingly soluble in chloroform and insoluble in water. | [5] |

| Storage Conditions | Store at 0-8 °C, protected from light.[2] | [2] |

Discussion of Physical Properties:

The insolubility of 4-methoxyindole-3-acetic acid in water is a crucial consideration for its use in biological systems. Stock solutions are typically prepared in organic solvents like DMSO or ethanol, which are then diluted in aqueous media for final experimental concentrations. The tendency of many indole compounds to be sensitive to light and oxidation necessitates storage in a cool, dark, and inert environment to maintain compound integrity over time.[5]

Spectroscopic Profile

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of organic molecules. Below is a summary of the expected spectroscopic characteristics of 4-methoxyindole-3-acetic acid.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring, a singlet for the methylene protons of the acetic acid side chain, a singlet for the methoxy protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbon atoms of the indole ring, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic groups, a strong C=O stretch for the carboxylic acid, and C-O stretches for the methoxy and carboxylic acid groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (205.21 m/z), along with characteristic fragmentation patterns. |

Protocol for Spectroscopic Analysis

Objective: To confirm the identity and purity of a sample of 4-methoxyindole-3-acetic acid.

Methodology:

-

Sample Preparation:

-

For NMR, dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Rationale: This experiment provides information about the number of different types of protons and their chemical environments, which is essential for structural confirmation.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

Rationale: This provides information on the carbon skeleton of the molecule.

-

-

IR Spectroscopy:

-

Obtain an IR spectrum using a KBr pellet or as a thin film.

-

Rationale: This helps to identify the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer (e.g., ESI-MS) to determine the molecular weight.

-

Rationale: This provides a precise molecular weight, confirming the molecular formula.

-

Chemical Properties and Reactivity

The reactivity of 4-methoxyindole-3-acetic acid is governed by the interplay of its three key functional components: the electron-rich indole nucleus, the acidic carboxylic acid moiety, and the electron-donating methoxy group.

-

Indole Nucleus: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. However, since this position is already substituted, reactions may occur at other positions on the pyrrole or benzene rings. The electron-donating nature of the methoxy group can influence the regioselectivity of these reactions.

-

Carboxylic Acid Group: The carboxylic acid functionality allows for typical reactions such as esterification with alcohols, conversion to acid chlorides, and formation of amides.

-

Stability: Indole compounds can be sensitive to strong acids and oxidizing agents. The presence of the methoxy group may further activate the ring towards oxidation.[6] It is also sensitive to light and should be stored accordingly.

Synthesis and Purification

A common synthetic approach to substituted indole-3-acetic acids involves the Fischer indole synthesis or modifications of pre-existing indole structures.

Illustrative Synthetic Workflow

Caption: A typical workflow for the analytical characterization of 4-methoxyindole-3-acetic acid.

Protocol for HPLC Analysis

-

Standard Preparation: Prepare a stock solution of 4-methoxyindole-3-acetic acid of known concentration in a suitable solvent (e.g., methanol).

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

-

Analysis: Inject the standard and sample solutions. The purity can be determined by the area percentage of the main peak.

Biological Context and Potential Applications

4-Methoxyindole-3-acetic acid is primarily investigated for its auxin-like activity. Auxins are a class of plant hormones that regulate various aspects of plant growth and development, including cell elongation, root formation, and apical dominance. The substitution at the 4-position can alter the compound's interaction with auxin receptors and its susceptibility to enzymatic degradation, potentially leading to enhanced or prolonged activity compared to IAA.

Beyond its role in agriculture, the indole scaffold is a privileged structure in medicinal chemistry. [6]Methoxy-substituted indoles are precursors for the synthesis of a wide range of biologically active molecules, including anticancer and anti-inflammatory agents. [2][6]Therefore, 4-methoxyindole-3-acetic acid serves as a valuable building block for the development of novel therapeutics. [2]

Conclusion

4-Methoxyindole-3-acetic acid is a compound with significant potential in both basic and applied research. A thorough understanding of its physical and chemical properties is fundamental to its successful application. This guide has provided a detailed overview of its chemical identity, physical characteristics, spectroscopic profile, reactivity, synthesis, and analytical methodologies. By leveraging this information, researchers can design more effective experiments and accelerate the discovery of new applications for this versatile molecule.

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

4-Methoxy-1H-indole-3-carboxylic acid. (n.d.). Chem-Impex. Retrieved January 7, 2026, from [Link]

-

5-Methoxyindole-3-acetic acid. (n.d.). Chem-Impex. Retrieved January 7, 2026, from [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). Retrieved January 7, 2026, from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

-

Indole-3-acetic Acid. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). (n.d.). The Human Metabolome Database. Retrieved January 7, 2026, from [Link]

-

4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- CN104311469A - Synthetic method of substituted indole-3-acetic acid. (n.d.). Google Patents.

-

5-methoxyindole-3-acetic acid (C11H11NO3). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

-

4-Chloroindole-3-Acetic Acid. (n.d.). . Retrieved January 7, 2026, from [Link]

Sources

2-(4-methoxy-1H-indol-3-yl)acetic acid molecular structure and formula.

An In-depth Technical Guide to 2-(4-methoxy-1H-indol-3-yl)acetic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound within the indole family. As a derivative of indole-3-acetic acid (IAA), the primary plant auxin hormone, this molecule holds significant interest for researchers in agricultural science, medicinal chemistry, and drug development. This document details its molecular structure, physicochemical properties, plausible synthetic routes, and methods for spectroscopic characterization. Furthermore, it explores its potential applications, drawing from the well-established biological activities of related indole compounds. The guide is intended for researchers, scientists, and professionals in the life sciences who require a detailed understanding of this compound for their work.

Introduction

Indole and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among these, indole-3-acetic acid (IAA) is arguably the most well-known, functioning as the principal auxin in plants, where it governs a vast array of growth and developmental processes.[3] The strategic modification of the indole scaffold allows for the fine-tuning of biological activity, leading to the development of novel therapeutic agents and specialized plant growth regulators.

This compound is a synthetic analog of IAA, distinguished by a methoxy group (-OCH₃) at the 4-position of the indole ring. This substitution is anticipated to alter the molecule's electronic properties, lipophilicity, and metabolic stability compared to the parent compound, thereby potentially modifying its interaction with biological targets. Understanding the fundamental chemistry and properties of this specific isomer is crucial for unlocking its potential in various scientific applications, from probing auxin signaling pathways to serving as a building block in the synthesis of more complex bioactive molecules.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of this compound is fundamental to its application and study.

Molecular Structure Elucidation

The compound consists of a bicyclic indole core, with an acetic acid moiety attached at position 3 and a methoxy group at position 4. The indole ring itself is an aromatic heterocycle, comprising a fused benzene and pyrrole ring.

Sources

- 1. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 2-(4-methoxy-1H-indol-3-yl)acetic acid.

An In-depth Technical Guide to the Biological Activity of 2-(4-methoxy-1H-indol-3-yl)acetic Acid

Executive Summary

This compound is a derivative of indole-3-acetic acid (IAA), the principal auxin in plants and a privileged scaffold in medicinal chemistry.[1][2] Direct research on the 4-methoxy isomer is limited; therefore, this guide provides a comprehensive overview of its potential biological activities by drawing inferences from the extensive research on its parent compound and structurally related analogs. We postulate that the addition of a methoxy group at the C4-position will significantly modulate its physicochemical properties, influencing its efficacy in several key areas. This document synthesizes data on related compounds to project potential applications in oncology, plant science, and neuropharmacology, providing detailed experimental workflows to validate these hypotheses.

Introduction: The Indole-3-Acetic Acid Scaffold

The indole nucleus is a cornerstone of biologically active molecules, from the essential amino acid tryptophan to numerous pharmaceuticals.[3] Its derivative, indole-3-acetic acid (IAA), is the most common naturally occurring plant hormone, orchestrating critical aspects of plant growth and development, including cell division and elongation. Beyond botany, the IAA scaffold is a fertile ground for drug discovery. Strategic modifications to the indole ring, such as the introduction of a methoxy group, can dramatically alter a compound's lipophilicity, metabolic stability, and electronic properties, thereby fine-tuning its biological activity.[1] This guide focuses on the 4-methoxy substituted variant, exploring its predicted therapeutic and agricultural potential based on a robust analysis of its chemical cousins.

Molecular Profile and Synthesis

Physicochemical Characteristics: The "Methoxy Advantage"

The placement of the methoxy (-OCH₃) group on the indole ring is critical. Compared to the parent IAA, the electron-donating nature of the methoxy group at the 4-position is expected to increase the electron density of the aromatic system. This modification can influence receptor binding affinity and metabolic pathways. It is hypothesized that this substitution will enhance lipophilicity compared to hydroxylated analogs like 4-hydroxyindole-3-acetic acid (4-HIAA), potentially improving cell membrane permeability.[1][4]

Representative Chemical Synthesis

While a specific, optimized synthesis for this compound is not widely published, a reliable route can be adapted from established methods for substituted indole-3-acetic acids.[5] The Fischer indole synthesis or methods starting from 4-methoxyindole are plausible. A general workflow is presented below.

Diagram 1: General Synthesis Workflow

Caption: A plausible synthetic route to the target compound.

Postulated Biological Activities and Mechanisms of Action

Based on extensive data from related indole derivatives, we can project several key biological activities for this compound.

Anticancer and Antiproliferative Potential

Numerous studies have demonstrated the potent anticancer activities of methoxy-substituted indole derivatives.[1][6] The indole scaffold can induce apoptosis, inhibit cell cycle progression, and interfere with critical signaling pathways in cancer cells.[2]

-

Mechanism of Action: It is hypothesized that 4-methoxy-IAA could function similarly to other indole derivatives by:

-

Inducing Apoptosis: Triggering programmed cell death in cancer cells. Methoxy-indole compounds have shown efficacy against various cell lines, including lung, colon, breast, and prostate cancer.[6]

-

Enzyme Inhibition: Certain indole derivatives act as inhibitors of crucial enzymes like histone deacetylases (HDAC), which are implicated in tumor progression.[7]

-

Oxidative Activation: Like its parent compound IAA, 4-methoxy-IAA could potentially be oxidized by peroxidases (often abundant in tumor microenvironments) into cytotoxic radical species, forming the basis of a targeted prodrug strategy.[8]

-

Table 1: Comparative Antiproliferative Activity of Methoxy-Indole Analogs

| Compound ID | Structure Feature | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indole-Isatin Hybrid 5o | 5-methoxyindole tethered to isatin | NCI-H460 (Lung) | 1.69 | [6] |

| Indolyl Chalcone 9e | 6-methoxyindole moiety | HT29 (Colon) | 0.16 | [6] |

| Indole-Aryl Amide 5 | Indolylacetic acid derivative | PC3 (Prostate) | 0.39 | [6] |

| Pyrazole-Indole Hybrid 7a | Indole-pyrazole conjugate | HepG2 (Liver) | 6.1 | [9] |

| Pyrazole-Indole Hybrid 7b | Indole-pyrazole conjugate | HepG2 (Liver) | 7.9 |[9] |

Causality: The data strongly suggest that the indole nucleus, when functionalized with methoxy groups and other moieties, is a potent pharmacophore for anticancer activity. The IC₅₀ values in the low micromolar and even nanomolar range[7] highlight its potential.

Auxin-like Activity and Plant Growth Regulation

As a close analog of IAA, this compound is almost certain to possess auxin-like activity. Halogenated derivatives such as 4-chloroindole-3-acetic acid (4-Cl-IAA) are known to be highly potent auxins found naturally in legumes like peas.[10][11][12]

-

Mechanism of Action: Auxins regulate plant growth by influencing gene expression, leading to cell elongation, root initiation, and fruit development. The 4-methoxy derivative could be explored as a synthetic plant growth regulator in agriculture and horticulture, potentially offering unique stability or activity profiles compared to IAA.[13][14][15]

Anti-inflammatory and Antioxidant Properties

IAA itself has been shown to possess significant anti-inflammatory and antioxidant capabilities.[16][17] It can mitigate inflammatory responses by suppressing the expression of pro-inflammatory cytokines and reducing oxidative stress.

-

Mechanism of Action: The predicted mechanisms include:

-

Induction of Heme Oxygenase-1 (HO-1): HO-1 is a critical enzyme with anti-inflammatory properties. IAA induces its expression, which helps resolve inflammation.[17]

-

Direct Radical Scavenging: The indole ring can neutralize harmful free radicals, protecting cells from oxidative damage.[16]

-

Modulation of NF-κB Signaling: IAA can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[17][18]

-

Diagram 2: Postulated Anti-inflammatory Mechanism

Caption: Inhibition of NF-κB and induction of HO-1 by the title compound.

Potential Neuromodulatory Effects

Derivatives of indole-3-acetic acid are increasingly studied for their roles in the central nervous system. 4-HIAA, a metabolite of psilocin, can cross the blood-brain barrier and modulate serotonin pathways.[4][19] Furthermore, IAA has been investigated as a potential therapeutic agent in neurodegenerative diseases like Alzheimer's.[18][20] Given its structural similarity, 4-methoxy-IAA may exhibit neuroactive properties worthy of investigation.

Proposed Experimental Validation Workflows

To empirically determine the biological activity of this compound, a systematic, multi-tiered approach is essential. The following protocols provide a self-validating framework for initial screening and mechanistic investigation.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

-

Objective: To determine the concentration of the compound required to inhibit the growth of 50% of a cancer cell population (IC₅₀).[6]

-

Rationale: This colorimetric assay is a robust, high-throughput method to assess cell viability and metabolic activity, serving as a primary screen for cytotoxic potential.

-

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., HT-29 for colon, MCF-7 for breast, PC-3 for prostate) in 96-well plates at a density of 1.0–1.8 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT solution to each well. Incubate for 3-4 hours to allow for formazan crystal formation in viable cells.

-

Solubilization: Carefully remove the MTT medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol: Anti-inflammatory Activity in Macrophages

-

Objective: To assess the ability of the compound to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[16][17]

-

Rationale: This assay models an inflammatory response in vitro. Measuring key markers like nitric oxide (NO) and cytokines (IL-6, TNF-α) provides direct evidence of anti-inflammatory effects.

-

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells and seed them into 24-well plates.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined via a preliminary MTT assay) for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours in the continued presence of the test compound.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent assay.

-

Cytokine Measurement: Measure the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits.

-

Analysis: Compare the levels of NO and cytokines in compound-treated wells to the LPS-only control. A significant reduction indicates anti-inflammatory activity.

-

Diagram 3: General Experimental Validation Workflow

Caption: A tiered approach for validating the compound's bioactivity.

Future Directions and Conclusion

The therapeutic and agricultural potential of this compound, inferred from its structural analogs, is significant. The immediate research priority is to synthesize the pure compound and validate the postulated activities using the workflows described herein. Positive results, particularly in the anticancer assays, would warrant progression to more advanced mechanistic studies (e.g., cell cycle analysis, specific kinase inhibition assays) and subsequent in vivo evaluation in animal models.[1] Structure-activity relationship (SAR) studies, comparing the 4-methoxy isomer directly with its 5-, 6-, and 7-methoxy counterparts, would provide invaluable insights for the rational design of next-generation indole-based therapeutics. This guide serves as a foundational roadmap for unlocking the potential of this promising, yet understudied, molecule.

References

- ChemicalBook. 4-Methoxyindole synthesis.

- BenchChem. A Comparative Analysis of the Biological Activity of Methoxy-Substituted Indoleacetic Acid Analogs.

- Chem-Impex. 4-Methoxy-1H-indole-3-carboxylic acid.

- BenchChem. The Methoxy Advantage: A Comparative Analysis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid and Non-Methoxy Indole Compounds.

- ACS Omega. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.

- BenchChem. Potential Biological Activities of 2-(6-methoxy-1H-indol-3-yl)acetic Acid.

- Wiley Online Library.

- RSC Publishing.

- PubMed.

- Bentham Science Publishers. Synthesis and Biological Evaluation of a Series of 2-(3,4,5-Trimethoxybenzoyl)-Indol-3-yl Acetic Acid Derivatives as Potential Agents against Human Leukemia K562 Cells.

- MDPI. Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents.

- ResearchGate.

- AA Blocks. 2-(5-Methoxy-1H-indol-3-yl)acetic acid.

- Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.

- PubMed. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy.

- Organic Syntheses. Indole-3-acetic Acid.

- PubMed. Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity.

- ACS Publications. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.

- Google Patents. CN104311469A - Synthetic method of substituted indole-3-acetic acid.

- Plant Physiology. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid.

- Chem-Impex. 5-Methoxyindole-3-acetic acid.

- Government of Canada Public

- MDPI. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells.

- Phytochemistry.

- PubChem. 5-Methoxyindoleacetic acid.

- PubMed. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells.

- ResearchGate. Indole-3-acetic acid, a potential therapeutic target in Alzheimer's disease.

- Semantic Scholar. 4-Chloroindole-3-acetic acid and plant growth.

- NIH. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms.

- Wikipedia. Indole-3-acetic acid.

- PMC. Indole-3-acetic acid improves growth, physiology, photosynthesis, and ion balance under cadmium stress in Sorghum bicolor.

- PubMed.

- MDPI.

- MDPI. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors.

- Frontiers. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity.

- PubMed.

- PubMed.

- Southern Biological. Indole-3-Acetic Acid (auxin).

- Cayman Chemical. 4-Chloroindole-3-acetic Acid (CAS 2519-61-1).

- PubMed. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid.

- MedChemExpress. 4-Hydroxyindole-3-acetic acid (4HIAA).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]

- 4. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 11. 4-Chloroindole-3-acetic acid and plant growth | Semantic Scholar [semanticscholar.org]

- 12. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. Indole-3-acetic acid improves growth, physiology, photosynthesis, and ion balance under cadmium stress in Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of Indole-3-Acetic Acid on Tomato Plant Growth | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]

- 19. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-Methoxyindole-3-Acetic Acid

Abstract

4-Methoxyindole-3-acetic acid (4-MeO-IAA) is a substituted indole derivative with emerging interest in the field of drug development. While its precise mechanism of action is still under active investigation, compelling evidence from related indole compounds, particularly the parent molecule indole-3-acetic acid (IAA), suggests a multi-faceted approach to inducing cytotoxicity in cancer cells. This technical guide synthesizes the current understanding of IAA's bioactivity and extrapolates potential mechanisms for 4-MeO-IAA, providing a framework for future research and development. We will delve into three primary putative mechanisms: the induction of oxidative stress and apoptosis, disruption of cell cycle regulation, and interference with microtubule dynamics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview and actionable experimental direction in the study of 4-MeO-IAA.

Introduction: The Therapeutic Promise of Indole Derivatives

Indole-3-acetic acid (IAA) is a well-characterized plant hormone that, under specific conditions, exhibits potent anticancer activity.[1] This has spurred interest in its derivatives, such as 4-MeO-IAA, as potential therapeutic agents. The addition of a methoxy group at the 4-position of the indole ring is anticipated to modulate the compound's electronic properties and steric hindrance, potentially altering its biological activity and metabolic stability. This guide will explore the most probable mechanisms of action for 4-MeO-IAA, drawing upon the established bioactivity of IAA and other related substituted indoles.

Putative Mechanism 1: Induction of Oxidative Stress and Apoptosis

A significant body of research points to the pro-oxidative capacity of IAA as a central tenet of its anticancer effects, particularly when activated by peroxidases like horseradish peroxidase (HRP).[2][3] This activation leads to the generation of reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis.

The Peroxidase-Mediated Activation Cascade

The combination of IAA and HRP has been shown to be cytotoxic to a range of cancer cell lines.[4][5] The proposed mechanism involves the one-electron oxidation of IAA by HRP, leading to the formation of an indolyl cation radical. This unstable intermediate undergoes rapid decarboxylation to form a highly reactive skatolyl radical. In the presence of oxygen, this radical is converted to a peroxyl radical, which ultimately generates cytotoxic products, including 3-methylene-2-oxindole.[4][5] This reactive species can form adducts with crucial cellular macromolecules like DNA and proteins, leading to cellular damage and apoptosis.[3]

It is hypothesized that 4-MeO-IAA undergoes a similar activation process, with the methoxy group potentially influencing the rate of oxidation and the reactivity of the resulting radical species.

Caption: Proposed peroxidase-mediated activation of 4-MeO-IAA.

Downstream Apoptotic Signaling

The increase in intracellular ROS acts as a trigger for multiple apoptotic signaling pathways. Studies on IAA have demonstrated the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[2][6] This involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, culminating in the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.[6][7] Furthermore, the stress-activated protein kinases (SAPKs), p38 MAP kinase, and c-Jun N-terminal kinase (JNK), are often activated in response to ROS and play a crucial role in mediating the apoptotic signal.[2][6][8][9]

Experimental Protocol: Validation of Oxidative Stress and Apoptosis

Objective: To determine if 4-MeO-IAA induces apoptosis in cancer cells via the generation of reactive oxygen species.

Cell Lines: A panel of cancer cell lines (e.g., human colon cancer DLD-1 and HCT 116, human melanoma G361, or human bladder carcinoma TCCSUP) and a non-cancerous control cell line (e.g., human dermal fibroblasts).

Methodology:

-

Cell Viability Assay:

-

Treat cells with increasing concentrations of 4-MeO-IAA (with and without a low, non-toxic concentration of HRP) for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or PrestoBlue assay to determine the IC50 value.

-

-

Measurement of Intracellular ROS:

-

Load cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), prior to treatment with 4-MeO-IAA +/- HRP.

-

Measure the fluorescence intensity using a plate reader or flow cytometer at various time points (e.g., 1, 3, 6, and 12 hours) post-treatment.[10][11]

-

Include a positive control (e.g., H2O2) and a negative control (untreated cells).

-

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Treat cells with 4-MeO-IAA +/- HRP for 24 and 48 hours. Stain with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: Measure the activity of caspase-3, -8, and -9 in cell lysates using colorimetric or fluorometric substrates after treatment.

-

Western Blot Analysis: Probe for the cleavage of PARP and the phosphorylation of p38 and JNK in cell lysates following treatment.

-

Putative Mechanism 2: Disruption of Cell Cycle Progression

Indole derivatives have been shown to interfere with the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

Cell Cycle Checkpoint Activation

Studies on 4-methoxyindole-3-carbinol, a closely related compound, have demonstrated its ability to inhibit the proliferation of human colon cancer cells.[12][13][14] At lower concentrations, it induces a general slowdown of the cell cycle, while at higher concentrations, it causes an accumulation of cells in the G0/G1 phase, indicative of cell cycle arrest.[12][14] Another analog, N-methoxyindole-3-carbinol, induces a G2/M phase arrest in the same cell lines.[15] This suggests that the position of the methoxy group on the indole ring can influence the specific cell cycle checkpoint that is activated. It is plausible that 4-MeO-IAA also induces cell cycle arrest, potentially through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (CKIs).

Caption: Potential cell cycle arrest points induced by 4-MeO-IAA.

Experimental Protocol: Analysis of Cell Cycle Distribution

Objective: To investigate the effect of 4-MeO-IAA on cell cycle progression in cancer cells.

Methodology:

-

Cell Cycle Analysis by Flow Cytometry:

-

Treat cancer cells with the IC50 concentration of 4-MeO-IAA for 24, 48, and 72 hours.

-

Harvest, fix, and stain the cells with propidium iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

-

-

Western Blot Analysis of Cell Cycle Regulatory Proteins:

-

Following treatment with 4-MeO-IAA, prepare cell lysates.

-

Perform Western blotting to analyze the expression levels of key cell cycle regulatory proteins, including:

-

G1/S transition: Cyclin D1, Cyclin E, CDK2, CDK4, p21, and p27.

-

G2/M transition: Cyclin B1, Cdc2 (CDK1).

-

-

Putative Mechanism 3: Interference with Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. They are a well-established target for anticancer drugs.

Microtubule Destabilization

Several small molecules are known to bind to tubulin, the protein subunit of microtubules, and disrupt their dynamics. These can be broadly classified as microtubule-stabilizing or -destabilizing agents. While direct evidence for 4-MeO-IAA is lacking, the indole nucleus is a common scaffold in many microtubule-targeting agents. It is conceivable that 4-MeO-IAA could bind to tubulin and inhibit its polymerization, leading to microtubule destabilization. This would disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately apoptosis.

Experimental Protocol: Assessment of Microtubule Integrity and Tubulin Polymerization

Objective: To determine if 4-MeO-IAA acts as a microtubule-destabilizing agent.

Methodology:

-

Immunofluorescence Microscopy of Cellular Microtubules:

-

Grow cancer cells on coverslips and treat with 4-MeO-IAA for a short duration (e.g., 4-6 hours).

-

Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.

-

Visualize the microtubule network using fluorescence microscopy to observe any changes in microtubule organization, such as depolymerization or spindle abnormalities.[17]

-

-

In Vitro Tubulin Polymerization Assay:

-

Purify tubulin from a suitable source (e.g., bovine brain).

-

Induce tubulin polymerization in the presence of GTP and monitor the change in turbidity (absorbance at 340 nm) over time.

-

Perform the assay in the presence of various concentrations of 4-MeO-IAA to determine if it inhibits tubulin polymerization.

-

Include known microtubule inhibitors (e.g., colchicine, nocodazole) and stabilizers (e.g., paclitaxel) as controls.[17]

-

Data Summary and Interpretation

| Putative Mechanism | Key Molecular Events | Predicted Experimental Outcomes |

| Oxidative Stress & Apoptosis | ROS generation, activation of caspases-8, -9, -3, PARP cleavage, phosphorylation of p38 and JNK. | Increased DCFH-DA fluorescence, increased Annexin V staining, activation of caspases, cleavage of PARP, increased p-p38 and p-JNK levels. |

| Cell Cycle Disruption | Arrest at G0/G1 or G2/M checkpoints, modulation of cyclin/CDK/CKI expression. | Accumulation of cells in a specific cell cycle phase (flow cytometry), altered expression of cell cycle regulatory proteins (Western blot). |

| Microtubule Interference | Inhibition of tubulin polymerization, disruption of the microtubule network, mitotic arrest. | Disorganized cellular microtubule network (immunofluorescence), inhibition of tubulin polymerization in vitro. |

Conclusion and Future Directions

The available evidence from related indole compounds strongly suggests that 4-methoxyindole-3-acetic acid possesses significant potential as an anticancer agent with a multi-pronged mechanism of action. The proposed mechanisms of oxidative stress induction, cell cycle disruption, and microtubule destabilization provide a robust framework for its further investigation. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and elucidating the precise molecular targets of 4-MeO-IAA. Future studies should also focus on in vivo efficacy in preclinical cancer models, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to enhance its therapeutic index. A thorough understanding of its mechanism of action will be paramount in advancing 4-MeO-IAA through the drug development pipeline.

References

-

Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells. [Link]

-

Mechanisms of cytotoxicity induced by horseradish peroxidase/indole-3-acetic acid gene therapy. [Link]

-

Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. [Link]

-

Indole-3-acetic acid/horseradish peroxidase induces apoptosis in TCCSUP human urinary bladder carcinoma cells. [Link]

-

Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. [Link]

-

Effect of 4-Methoxyindole-3-carbinol on the Proliferation of Colon Cancer Cells in Vitro, When Treated Alone or in Combination with Indole-3-carbinol. [Link]

-

Indole-3-Carbinol Induces Tumor Cell Death: Function Follows Form. [Link]

-

Effect of 4-Methoxyindole-3-carbinol on the Proliferation of Colon Cancer Cells in Vitro, When Treated Alone or in Combination with Indole-3-carbinol. [Link]

-

Characterization of the N-methoxyindole-3-carbinol (NI3C)--induced cell cycle arrest in human colon cancer cell lines. [Link]

-

Effect of 4-Methoxyindole-3-carbinol on the Proliferation of Colon Cancer Cells in Vitro, When Treated Alone or in Combination with Indole-3-carbinol. [Link]